Benzenepropanol, 4-methyl-
Overview
Description
Benzenepropanol, 4-methyl- is an organic compound that belongs to the class of aromatic alcohols. It is characterized by a benzene ring substituted with a propanol group and a methyl group at the fourth position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepropanol, 4-methyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, Benzenepropanol, 4-methyl- is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanol, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzenepropanal, 4-methylbenzenepropanoic acid.
Reduction: 4-methylbenzenepropane.
Substitution: 4-nitrobenzenepropanol, 4-sulfonylbenzenepropanol, 4-chlorobenzenepropanol.
Scientific Research Applications
Benzenepropanol, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Benzenepropanol, 4-methyl- is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanol, 4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzenepropanol, α-methyl-
- Benzenepropanol, β-methyl-
- Benzenepropanol, 4-methoxy-
Comparison: Benzenepropanol, 4-methyl- is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as Benzenepropanol, α-methyl- and Benzenepropanol, β-methyl-, the position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in reactivity and selectivity in chemical reactions. Additionally, the presence of the methyl group can enhance the compound’s hydrophobicity, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-(4-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRMTSCELFREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968893 | |
Record name | 3-(4-Methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-39-3 | |
Record name | Benzenepropanol, 4-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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